Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
Description
Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a chemically complex molecule featuring a butyric acid ester backbone linked to a 3-(2-aminoethyl)indol-5-yl moiety and an acetylated group. The indole core may confer interactions with biological targets (e.g., serotonin receptors), while the ester and acetate groups influence solubility and metabolic stability .
Properties
CAS No. |
19615-96-4 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-(5-butanoyloxy-1H-indol-3-yl)ethylazanium;acetate |
InChI |
InChI=1S/C14H18N2O2.C2H4O2/c1-2-3-14(17)18-11-4-5-13-12(8-11)10(6-7-15)9-16-13;1-2(3)4/h4-5,8-9,16H,2-3,6-7,15H2,1H3;1H3,(H,3,4) |
InChI Key |
QLHYZWMWQLFQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of butyric acid with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Based Derivatives
a. Indol-5-ol, 3-(2-aminoethyl)-, benzoate (ester), monoacetate
- Structure : Replaces the butyric acid ester with a benzoate ester.
- The aromatic benzoate may also alter receptor binding affinity in biological systems .
b. Indol-5-ol, 3-(2-aminoethyl)-, adipate (1:1)
Ester-Containing Flavoring Agents (FEMA GRAS Compounds)
a. Ethyl 5-formyloxydecanoate (FEMA 4765)
- Structure: A decanoic acid ester with formyloxy and ethyl groups.
- Comparison: While both compounds share ester linkages, the target molecule’s indole and aminoethyl groups make it more polar and biologically active.
b. Dodecyl butanoate (HMDB0032249)
- Structure : A butyric acid ester with a dodecyl chain.
- Impact: The long alkyl chain in dodecyl butanoate increases lipophilicity (LogP ~6.5), making it suitable for lipid-based formulations. In contrast, the target compound’s indole and aminoethyl groups lower LogP, favoring solubility in polar solvents .
Pyridine and Imidazole Derivatives
a. Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate
- Structure : Pyridine core with bromine and ethyl ester.
- Comparison: The bromine atom increases molecular weight (259.1 g/mol) and may hinder metabolic clearance.
b. 2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol 5-acetate
- Structure : Imidazole core with tetrazole and acetate groups.
- Impact: The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability. The target compound’s aminoethyl group may offer similar stability while enabling hydrogen bonding .
Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₇H₂₀N₂O₄ | 316.36 | Indole, aminoethyl, ester, acetate |
| Indol-5-ol, 3-(2-aminoethyl)-, benzoate | C₁₇H₁₆N₂O₃ | 296.32 | Indole, benzoate, aminoethyl |
| Ethyl 5-formyloxydecanoate (FEMA 4765) | C₁₃H₂₂O₄ | 242.31 | Formyloxy, ethyl ester |
| Dodecyl butanoate (HMDB0032249) | C₁₆H₃₂O₂ | 256.43 | Butyrate, dodecyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
